molecular formula C27H24F2N2O3S B2651716 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892761-13-6

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2651716
CAS No.: 892761-13-6
M. Wt: 494.56
InChI Key: OQSLOUQRVIUDDE-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic system with a ketone group at position 2. Key structural features include:

  • Fluorine substituents at positions 6 (on the quinoline ring) and on the para position of the benzyl group (4-fluorophenylmethyl), influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O3S/c28-20-11-9-19(10-12-20)17-31-18-26(35(33,34)21-7-3-1-4-8-21)27(32)22-15-23(29)25(16-24(22)31)30-13-5-2-6-14-30/h1,3-4,7-12,15-16,18H,2,5-6,13-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSLOUQRVIUDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as pyridine.

    Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one exhibit anticancer properties. For instance, derivatives of quinoline compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural modifications in this compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Research has shown that sulfonamide derivatives possess significant antimicrobial activity. The presence of the benzenesulfonyl group in this compound suggests potential effectiveness against bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). Studies focusing on the synthesis of related compounds have demonstrated promising results in inhibiting bacterial growth.

Neuropharmacological Applications

The piperidine moiety present in the compound is known for its role in neuropharmacology. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants. Investigations into the neuroprotective effects of related quinoline derivatives suggest that this compound may have applications in treating neurodegenerative diseases.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, a series of quinoline derivatives were screened for anticancer activity against various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values indicating potent inhibition of cell growth in breast and lung cancer models.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of sulfonamide-containing compounds against a panel of bacterial strains. The study found that certain derivatives displayed significant bactericidal activity, suggesting that modifications to the benzenesulfonyl group could enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog, 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one (CAS: 866725-87-3), differs in two critical regions:

Substituent on the benzyl group : The target compound has a 4-fluorophenylmethyl group, whereas the analog features a 4-methylphenylmethyl group. Fluorine’s electronegativity may enhance dipole interactions and alter solubility compared to the methyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (866725-87-3)
Molecular Weight ~525.5 g/mol ~463.5 g/mol
Substituents (Positions) 3-(Benzenesulfonyl), 6-F, 7-(piperidin-1-yl) 3-(Benzenesulfonyl), 6-F
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.0 (lower due to methyl group)
Potential Bioactivity Kinase inhibition (hypothesized) Antimicrobial (reported in analogs)

The piperidin-1-yl group in the target compound likely improves membrane permeability but may reduce metabolic stability due to oxidative susceptibility .

Research Findings and Hypotheses

  • Electron-Withdrawing Effects : The 4-fluorophenylmethyl group may enhance binding to hydrophobic pockets in enzyme active sites compared to the methyl analog, as seen in sulfonamide-containing kinase inhibitors .

Biological Activity

3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of dihydroquinolinones. Its unique structure, featuring a quinoline core with various substituents, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H15F2N2O3SC_{22}H_{15}F_{2}N_{2}O_{3}S with a molecular weight of 411.42 g/mol. The structure includes:

  • A quinoline core that is essential for its biological activity.
  • A benzenesulfonyl group which may enhance solubility and bioavailability.
  • A fluorinated phenyl moiety that can influence lipophilicity and receptor interactions.
  • A piperidine ring that may contribute to its pharmacological effects.

While specific mechanisms for this compound are not fully elucidated, quinoline derivatives generally exhibit their biological effects through the inhibition of critical enzymes. For instance, they often target bacterial DNA gyrase, which is vital for DNA replication. The presence of fluorine atoms can enhance binding affinity to biological targets, potentially leading to increased potency against various pathogens .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, comparative studies with conventional antibiotics like ciprofloxacin reveal promising results in terms of minimum inhibitory concentrations (MIC) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. The structural features suggest it may modulate inflammatory pathways, although detailed studies are required to confirm specific targets and mechanisms involved .

Antiviral Potential

Preliminary evaluations indicate that related quinoline derivatives exhibit antiviral activity against HIV and other viruses. The potential for this compound to act against viral infections warrants further investigation .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antibacterial Efficacy : A study demonstrated that a structurally related compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the quinoline structure could enhance effectiveness .
  • Anti-Alzheimer Activity : Another investigation into quinoline derivatives revealed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. This suggests potential applications in neurodegenerative disorders .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via modular assembly of its core substructures. Key steps include:

  • Quinolinone Core Formation : Use fluorinated β-keto esters under metal-free conditions to construct the 1,4-dihydroquinolin-4-one scaffold, as demonstrated in fluorinated pyrimidine syntheses .
  • Piperidine Substitution : Introduce the piperidin-1-yl group via nucleophilic substitution under mild acidic conditions (pH 4.6–5.0) to avoid fluorophenyl group degradation .
  • Benzenesulfonyl Attachment : Employ benzenesulfonyl chloride derivatives in a Friedel-Crafts-type reaction, monitored via HPLC with methanol/sodium acetate buffer mobile phases (65:35 ratio) .

Q. Optimization Tips :

  • Vary reaction temperatures (25–80°C) to balance yield and purity.
  • Use high-resolution chromatography (e.g., Chromolith® columns) for intermediates prone to isomerization .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Prioritize ¹⁹F NMR to resolve fluorinated substituents (e.g., distinguishing 6-fluoro from 4-fluorobenzyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Utilize sodium 1-octanesulfonate buffer (pH 4.6) for polar impurities, achieving baseline separation of sulfonamide byproducts .
  • Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm error to differentiate isomers (e.g., positional fluorination variants) .

Q. Data Interpretation :

  • Cross-validate spectral data with computational tools (e.g., density functional theory for ¹³C NMR shifts) .

Q. How can a theoretical framework guide experimental design for this compound?

Methodological Answer:

  • Conceptual Anchoring : Link the compound’s sulfonyl and fluorophenyl motifs to known kinase inhibition mechanisms (e.g., ATP-binding pocket interactions) .
  • Hypothesis Testing : Design dose-response assays based on structure-activity relationships (SAR) of analogous dihydroquinolinones .
  • Method Selection : Align analytical protocols (e.g., fluorometric assays) with the compound’s photostability profile inferred from benzophenone analogs .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets, and what validation strategies are recommended?

Methodological Answer:

  • Target Identification : Use computational modeling (e.g., AutoDock Vina) to screen against kinase domains (e.g., MAPK, PI3K) where benzenesulfonyl groups exhibit affinity .
  • Validation :
    • Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
    • Perform mutagenesis studies on predicted binding residues (e.g., Lys123 in PI3Kγ) to confirm docking accuracy .

Q. Example Workflow :

Generate 3D conformers with OpenBabel.

Perform ensemble docking to account for protein flexibility.

Validate top hits using surface plasmon resonance (SPR) .

Q. How should researchers address contradictory data in solubility and stability studies?

Methodological Answer:

  • Root-Cause Analysis :
    • pH Dependency : Test solubility across pH 2–8 (simulating physiological conditions) using phosphate/citrate buffers .
    • Degradation Pathways : Identify hydrolytic byproducts via LC-MS/MS under accelerated stability conditions (40°C/75% RH) .
  • Mitigation Strategies :
    • Use cyclodextrin complexes to enhance aqueous stability of the fluorophenyl moiety .
    • Apply fractional factorial designs to isolate variables (e.g., light vs. oxidative degradation) .

Q. What environmental fate studies are essential for assessing ecological risks?

Methodological Answer:

  • Persistence Testing :
    • Conduct OECD 301B biodegradation assays to evaluate half-life in soil/water matrices .
    • Monitor fluorinated metabolites (e.g., 4-fluorobenzoic acid) via GC-MS with electron-capture detection .
  • Trophic Transfer Analysis :
    • Use Daphnia magna or zebrafish models to assess bioaccumulation potential .
    • Measure log Kow values to predict partitioning into lipid-rich tissues .

Q. How can advanced spectroscopic techniques resolve ambiguities in regiochemical assignments?

Methodological Answer:

  • NOESY/ROESY NMR : Differentiate between para- and meta-fluorobenzyl isomers by analyzing spatial proximity of protons .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled quinolinone derivatives to track sulfonyl group orientation via MS/MS fragmentation .
  • X-ray Crystallography : Obtain single crystals using slow vapor diffusion (e.g., hexane/ethyl acetate) to confirm substituent positions .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

  • Rodent Models :
    • Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%) .
    • Use bile-duct cannulated rats to assess enterohepatic recirculation of glucuronidated metabolites .
  • Tissue Distribution :
    • Quantify fluorinated residues in brain, liver, and kidney via LC-MS/MS after perfusion .

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